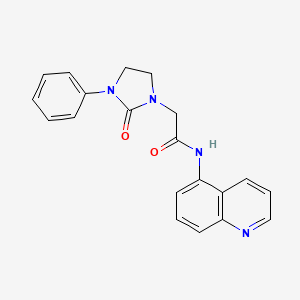

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRFSWDKJMNKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2C=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 346.39 g/mol. The structure features an imidazolidinone ring and a quinoline moiety, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2 |

| Molecular Weight | 346.39 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, often utilizing coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro assays have shown that compounds similar to this compound can inhibit the growth of breast cancer (MDA-MB231) and prostate cancer (PC-3) cell lines at concentrations ranging from 10 µM to 25 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-oxo-3-phenylimidazolidin-1-y-N-(quinolin-5-y-acetamide | MDA-MB231 | Not specified |

| PC-3 | Not specified | |

| Other Quinoline Derivatives | MCF7 | 1.575 |

| Panc-1 | 1.4 |

The proposed mechanism for the anticancer activity includes cell cycle arrest and induction of apoptosis . Studies indicate that these compounds may activate caspases involved in apoptosis pathways, leading to programmed cell death . Specifically, compounds have been shown to induce cell cycle arrest at the G2/M phase and increase levels of active caspases .

Case Studies

A notable study involved the synthesis and evaluation of various quinoline derivatives, including those structurally similar to our compound. The results indicated significant growth inhibition in cancer cells without affecting normal fibroblast cells, suggesting a degree of selectivity that is desirable in anticancer therapeutics .

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide and its applications:

Overview

this compound is a research compound with the molecular formula C20H18N4O2 and a molecular weight of 346.39. It is available for research purposes in various packaging options.

Available Information

- IUPAC Name 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-quinolin-5-ylacetamide

- InChI InChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25)

Potential Research Applications

While the search results do not explicitly detail specific applications of this compound, they do provide some context for potential research avenues:

- Related Structures: The compound contains substructures like imidazolidine-2,4-dione and quinazolin-2-one . These moieties are found in bioactive molecules, suggesting the compound could be explored in biological or medicinal chemistry research .

- Molecular Rearrangements: Research has been done on molecular rearrangements of pyrazino[2,3-c]quinolin-5(6H)-ones, which can lead to hydantoin derivatives . Hydantoin and quinazolinone derivatives have potential uses in various applications .

- Lactate Imaging: A related acronym, LATEST, refers to a chemical exchange saturation transfer (CEST) MRI method for imaging lactate . This highlights the potential for using similar compounds in diagnostic or therapeutic applications related to cancer, diabetes, and other diseases .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Quinoline and Acetamide Motifs

Key analogues include compounds with variations in the heterocyclic core, substituents, and linker regions. Below is a comparative analysis:

Key Observations:

Indolinone-based analogues (e.g., compounds 52–54 in ) exhibit moderate bioactivity (IC₅₀ ~5–6 μM), likely due to the planar α,β-unsaturated ketone system enhancing π-π stacking with target proteins.

Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) improve activity over electron-donating groups (e.g., ethoxybenzyl in ), suggesting enhanced target engagement via polar interactions. The quinolin-5-yl group in the target compound may offer distinct spatial orientation compared to quinolin-6-yl derivatives, altering interactions with hydrophobic pockets in enzymes or receptors.

Pharmacological Profile: Thiazolidinone derivatives (e.g., ) with sulfonyl groups demonstrate broader-spectrum antimicrobial activity, while piperazine-linked acetamides (e.g., ) show specificity against Gram-positive bacteria. The target compound’s imidazolidinone-quinoline hybrid structure may synergize dual mechanisms, such as kinase inhibition (quinoline) and oxidative stress modulation (imidazolidinone) .

Q & A

Q. What are the recommended synthetic routes for 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, and what critical reaction conditions should be optimized?

The synthesis typically involves multi-step functionalization. A plausible route starts with the preparation of the imidazolidinone core via cyclization of phenyl-substituted urea derivatives under acidic conditions (e.g., HCl/EtOH, reflux). The quinoline-5-amine moiety is then introduced via nucleophilic acyl substitution using activated acetamide intermediates (e.g., chloroacetyl chloride). Key optimizations include:

- Temperature control during cyclization (70–90°C) to avoid byproducts .

- Use of coupling agents like EDCI/HOBt for amide bond formation to enhance yield .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are most effective?

Structural validation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., imidazolidinone carbonyl at ~170 ppm, quinoline aromatic protons at 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₃O₂: 348.1346) .

- FT-IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Enzyme inhibition studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacophore of this compound?

SAR strategies involve systematic modifications:

- Imidazolidinone ring : Replace the phenyl group with heteroaryl moieties (e.g., pyridyl) to modulate electron density and solubility .

- Quinoline substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to enhance target binding .

- Acetamide linker : Evaluate methyl or ethyl spacers to balance rigidity and flexibility .

- Data analysis : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding modes .

Q. What crystallographic techniques resolve contradictions in reported binding modes of this compound with kinase targets?

Contradictions arise from flexible binding pockets. To address this:

- Perform X-ray crystallography of co-crystallized compound-target complexes (resolution ≤2.0 Å) .

- Compare with molecular dynamics simulations (GROMACS) to assess conformational stability .

- Validate using mutagenesis (e.g., Ala-scanning) to identify critical residues for binding .

Q. How can researchers mitigate solubility issues during in vivo pharmacokinetic (PK) studies of this compound?

Strategies include:

- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes .

- PK parameters : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

Methodological Notes

- Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC) and ensure compound purity (>95% by HPLC) .

- Safety handling : Follow protocols in for PPE (gloves, goggles) and waste disposal due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.